5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-Bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. With functional groups such as bromo, ethoxy, sulfonamide, and pyrimidinone, this compound demonstrates a broad range of chemical properties that make it significant in advanced research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several key steps:
Bromination: : The initial step involves the bromination of an aromatic compound to introduce the bromo group.
Ether Formation: : An ethoxy group is introduced via an etherification reaction.
Sulfonamide Synthesis:
Pyrimidinone Coupling: : The final step involves coupling with a pyrimidinone derivative under specific conditions to achieve the desired product.
Industrial Production Methods: In an industrial context, the compound is synthesized in large-scale reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: : Conditions vary depending on the substituent, with common reagents including alkyl halides and bases for nucleophilic substitution.
Major Products Formed
Oxidation: : May yield aldehydes, ketones, or carboxylic acids.
Reduction: : Typically results in the formation of amines.
Substitution: : Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential in therapeutic agents, particularly in targeting specific biochemical pathways. Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinone moiety, in particular, is known to engage in hydrogen bonding and van der Waals interactions, facilitating its binding to biological macromolecules. This binding can alter the activity of the target, leading to the compound's observed effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-ethoxybenzenesulfonamide
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
2-ethoxy-N-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Uniqueness: Compared to similar compounds, 5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer a distinct profile of reactivity and biological activity. The bromo group, for instance, provides a useful handle for further functionalization, while the ethoxy group modulates its lipophilicity, enhancing its potential as a bioactive molecule.
Biological Activity
5-Bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanism of action.
Chemical Structure
The molecular formula of this compound is C15H18BrN3O4S, with a molecular weight of 416.3 g/mol. The structure includes a bromine atom, an ethoxy group, and a pyrimidine moiety, which are significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar sulfonamide compounds. For instance, derivatives of pyrimidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation . Molecular docking studies suggest that the target sites for such compounds may include essential bacterial enzymes and receptors.
Compound | Activity | Target | Reference |
---|---|---|---|
This compound | Antibacterial | FtsZ | |
Berberine analogues | Antimicrobial | Various bacterial proteins |
Anticancer Properties
Sulfonamides have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis and disrupting cellular signaling pathways. The presence of the pyrimidine ring enhances the interaction with DNA and RNA synthesis pathways .
Case Studies
- Antibacterial Efficacy Study : A study conducted on sulfonamide derivatives showed that modifications in the molecular structure could significantly enhance antibacterial potency. The study utilized various bacterial strains to evaluate the effectiveness of synthesized compounds against resistant strains .
- Cytotoxicity Assay : In vitro assays assessing the cytotoxic effects of related compounds revealed that certain structural features, such as the presence of halogens and sulfonamide groups, are critical for inducing apoptosis in cancer cells. The results indicated a dose-dependent response in cell viability assays .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Nucleic Acids : The structural components may allow binding to DNA or RNA, disrupting replication processes.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O4S/c1-3-13-10-16(21)20(11-18-13)8-7-19-25(22,23)15-9-12(17)5-6-14(15)24-4-2/h5-6,9-11,19H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGKPILWYBITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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